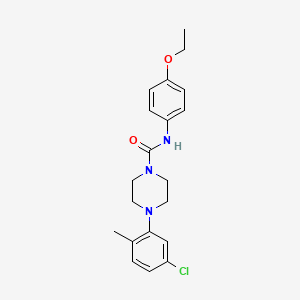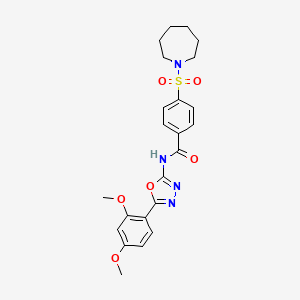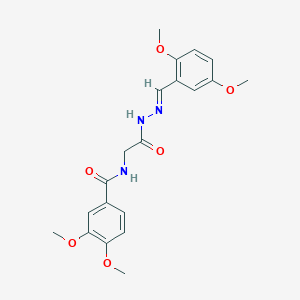
Cyclohex-3-en-1-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohex-3-en-1-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging Applications
Human PET Studies of Metabotropic Glutamate Receptor Subtype 5
A noncompetitive and highly selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), identified as 11C-ABP688 (a compound structurally similar to the specified chemical), has been evaluated for its potential as a PET imaging agent. This compound demonstrated promising characteristics for imaging mGluR5 distribution in humans, which could significantly aid in the selection of appropriate doses for clinically relevant drugs that bind to mGluR5. Furthermore, it shows potential for PET studies in patients with psychiatric and neurological disorders, indicating its relevance in brain imaging and neurology (Ametamey et al., 2007).
Toxicological and Environmental Impact Studies
Environmental Exposure to Pesticides
Research on organophosphorus (OP) and pyrethroid (PYR) pesticides has shown their widespread environmental exposure, especially in children. These compounds, due to their neurotoxic properties, have raised concerns regarding their use and the resultant exposure in the general population. Studies like these underscore the importance of assessing the environmental impact and safety of chemical compounds used in agriculture and household products (Babina et al., 2012).
Metabolism and Excretion Studies
The metabolism and excretion patterns of chemical compounds, including those structurally related to the specified chemical, have been extensively studied in humans and animals. For instance, research involving the HSP90 inhibitor BIIB021 in rats and dogs provided insights into its metabolic pathways, which primarily include hydroxylation and O-demethylation, among others. Such studies are crucial for understanding the pharmacokinetics and potential toxicological effects of chemical compounds (Xu et al., 2013).
Metabolite Identification and Characterization
Identification of NPS Metabolites
The analytical characterization and identification of novel psychoactive substances (NPS) metabolites in toxicological cases have been enhanced by the use of advanced techniques. This application is critical in forensic science for understanding the metabolism of substances and their impact on human health (Ameline et al., 2019).
properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-20(2)15-10-18-11-16(19-15)23-14-8-9-21(12-14)17(22)13-6-4-3-5-7-13/h3-4,10-11,13-14H,5-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRSLCOLQMSEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3CCC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)


![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)
![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)


![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358137.png)


